molecular formula C4H5IN4O B1437459 2,6-Diamino-5-iodopyrimidin-4-ol CAS No. 79595-73-6

2,6-Diamino-5-iodopyrimidin-4-ol

Cat. No. B1437459
CAS RN: 79595-73-6
M. Wt: 252.01 g/mol
InChI Key: WTOKUXALNIDDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diaminopyrimidine oxide derivatives involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions . The intermediate 2,6-diamino-4-chloropyrimidine N-oxide is mainly synthesized by N-oxidation of 2,4-diamino-6-chloropyrimidine .


Molecular Structure Analysis

The molecular formula of DAIPO is C4H5IN4O . The InChI code is 1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of DAIPO include a molecular weight of 252.01, a predicted density of 2.92±0.1 g/cm3, and a predicted boiling point of 291.6±50.0 °C . The melting point is 233-236 °C .

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Field : Pharmaceutical Chemistry
  • Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” is used as an intermediate in the synthesis of therapeutically active derivatives like Minoxidil, Kopyrrol, and Kopexil . These derivatives possess a variety of therapeutic activities like antihypertensive and are widely used in cosmetics since these derivatives effectively stimulate hair growth .
  • Methods : The sodium tungstate catalyzed oxidation of pyrimidines with hydrogen peroxide gives the corresponding pyrimidine N-oxides, which are versatile synthetic intermediates for the synthesis of these therapeutically active derivatives .
  • Results : The synthetic process avoided the use of conventional oxidizing agents and tedious isolation process which are not desirable for industrial production . The resultant product was subjected to POCl3 reaction to yield the 6-chloropyrimidine-2,4-diamine in 80% yield .

Application in Synthesis of Pyrido[2,3-d]pyrimidines

  • Field : Organic Chemistry
  • Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” can be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
  • Methods : The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature . This reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 .
  • Results : The resultant compounds have shown promising results in various biological activities. For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

Application in Synthesis of Pyrimidino[4,5-d][1,3]oxazines

  • Field : Organic Chemistry
  • Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” can be used in the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity .
  • Methods : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . This affords pyrimidino[4,5-d][1,3]oxazines .
  • Results : The resultant compounds have shown promising results in various biological activities .

properties

IUPAC Name

2,4-diamino-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKUXALNIDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-iodopyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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